N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide
Description
Properties
IUPAC Name |
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIXXHCUACPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide.
Scientific Research Applications
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole ring, which is known for its biological activity.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and luminescent properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog from Patent Literature
A closely related compound, N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, shares critical functional groups with the target molecule :
- Sulfonamide linkage : Both compounds utilize a sulfonamide group, which is common in pharmaceuticals due to its role in target binding and metabolic resistance.
- Butanamide backbone : The butanamide moiety is retained, suggesting similar metabolic pathways or bioavailability profiles.
Structural Divergences :
- Heterocyclic core: The target compound employs a benzothiazole ring, while the analog uses pyrimidine and pyridyl groups. Benzothiazoles are associated with fluorescence and kinase inhibition, whereas pyrimidine derivatives often target nucleotide biosynthesis (e.g., CTPS1 inhibitors noted in the patent ).
- Substituents : The analog includes a chloropyridinyl group, which may enhance lipophilicity and receptor affinity compared to the unsubstituted benzothiazole in the target compound.
Table 1: Structural and Functional Comparison
Contrast with Perfluorinated Sulfonamides (PFCs)
highlights chromium complexes with perfluorinated alkyl sulfonamides (e.g., nonafluorobutyl or heptadecafluorooctyl chains). While these share sulfonyl groups with the target compound, critical differences include:
Research Implications and Gaps
- Therapeutic Potential: The patent analog’s role as a CTPS1 inhibitor suggests that the target compound may warrant evaluation in proliferative disease models.
- Structural Optimization : Substituting the benzothiazole core with halogenated or fluorinated groups (as in PFCs) could modulate solubility and target engagement.
- Data Limitations: No direct biochemical data (e.g., IC50, binding constants) for the target compound are available in the provided evidence, necessitating experimental validation.
Biological Activity
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide, with the CAS number 881042-58-6, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a benzothiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved by treating 2-mercaptoaniline with acid chlorides.
- Sulfonylation : The benzothiazole derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions.
- Amidation : The final step involves reacting the sulfonylated benzothiazole with butanamide in the presence of coupling agents like hydroxybenzotriazole and EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance:
- Compounds similar to this one have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays.
- Results indicated that certain benzothiazole derivatives exhibit promising antitumor activity, with IC50 values demonstrating effectiveness in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| Compound 15 | NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These findings suggest that this compound may possess similar antitumor properties.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the benzothiazole moiety has also been investigated:
- Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed that certain derivatives had significant antibacterial activity.
- The presence of specific functional groups influenced the binding affinity to bacterial DNA, which could enhance their antimicrobial effectiveness .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and cellular signaling pathways .
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives such as N-(benzothiazol-2-yl)benzamide and 2-(benzothiazol-2-yl)aniline, this compound demonstrates enhanced versatility due to its unique sulfonamide and butanamide groups.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(benzothiazol-2-yl)benzamide | Lacks sulfonyl group | Limited reactivity |
| 2-(benzothiazol-2-yl)aniline | Simpler structure | Primarily for basic research |
| This compound | Contains sulfonyl and butanamide groups | Promising antitumor and antimicrobial activity |
Q & A
Q. Q1. What are the key structural features of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide, and how do they influence its biological activity?
The compound features a benzothiazole core substituted with a sulfonyl group and a butanamide side chain. The sulfonyl group enhances polarity and potential hydrogen-bonding interactions, while the benzothiazole moiety is known for π-π stacking with biological targets like enzymes or receptors. Fluorinated analogs (e.g., in and ) show improved pharmacokinetic properties due to fluorine’s electronegativity, which may stabilize binding interactions. The butanamide chain contributes to solubility and conformational flexibility, critical for target engagement .
Q. Q2. What synthetic methodologies are recommended for optimizing the yield of this compound?
Multi-step synthesis typically involves:
Cyclocondensation : To form the benzothiazole core.
Sulfonylation : Using sulfonyl chlorides under anhydrous conditions.
Amidation : Coupling butanamide via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Key factors for optimization:
- Temperature control during sulfonylation (0–5°C to avoid side reactions).
- Catalytic use of DMAP for amidation efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. Q3. How can researchers identify and validate biological targets for this compound?
- Computational Screening : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for enzymes like tyrosine kinases or proteases, leveraging the sulfonyl group’s affinity for catalytic residues.
- Experimental Assays :
Q. Q4. How should contradictory biological activity data between in vitro and in vivo studies be resolved?
Contradictions may arise from:
- Metabolic Instability : Phase I/II metabolism (e.g., hydrolysis of the amide bond) reduces bioavailability. Validate using LC-MS/MS to identify metabolites in plasma.
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific interactions.
- Dosage Adjustments : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing regimens in animal models .
Q. Q5. What experimental design strategies are critical for studying structure-activity relationships (SAR) in analogs of this compound?
- Factorial Design : Vary substituents (e.g., halogenation, sulfonyl vs. sulfonamide) systematically using a 2^k design to assess synergistic effects.
- Orthogonal Analytical Validation : Combine HPLC (purity), NMR (structural confirmation), and HRMS (exact mass) for each analog.
- Statistical Modeling : Apply multivariate regression (e.g., PLS in SIMCA) to correlate structural descriptors (logP, polar surface area) with activity .
Q. Q6. How can computational methods enhance the prediction of reaction pathways for synthesizing derivatives?
- Reaction Mechanism Studies : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
- Retrosynthetic Analysis : Leverage ChemAxon or Synthia to propose feasible routes for introducing substituents (e.g., fluorination at the benzothiazole 2-position).
- Machine Learning : Train models on reaction databases (Reaxys) to predict optimal catalysts or solvents .
Methodological Challenges and Solutions
Q. Q7. What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
- Forced Degradation Studies :
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
- Oxidative Stress (3% H2O2, 70°C, 6h).
- Stability-Indicating Methods :
- UPLC-PDA (Waters ACQUITY, C18 column) to monitor degradation products.
- NMR (1H, 19F) to detect structural changes, e.g., sulfonyl group cleavage.
- Isothermal Calorimetry (ITC) to assess thermodynamic stability .
Q. Q8. How can researchers address low reproducibility in synthetic batches?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Use JMP or Minitab to identify critical parameters (e.g., stirring rate, solvent purity).
- Batch Record Analysis : Retrospectively apply root-cause analysis (e.g., Fishbone diagram) to trace deviations in yields or purity .
Data Interpretation and Validation
Q. Q9. How should conflicting data from enzyme inhibition assays be resolved?
- Assay Optimization :
- Validate enzyme activity (positive/negative controls, Z’-factor >0.5).
- Test under varying ionic strengths (e.g., 50–150 mM NaCl) to rule out non-specific binding.
- Orthogonal Assays : Confirm inhibition via ITC (binding thermodynamics) or SPR (kinetic validation).
- Collaborative Validation : Share compounds with independent labs for blinded replication .
Q. Q10. What strategies are recommended for correlating in vitro potency with in vivo efficacy?
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., 14C-tracking) to measure biodistribution.
- PD Biomarkers : Identify downstream targets (e.g., phosphorylated proteins via Western blot) in tumor xenografts.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus or Simcyp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
